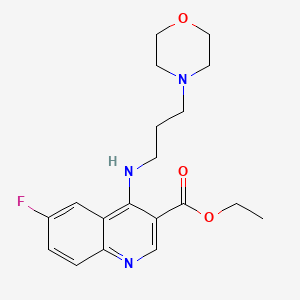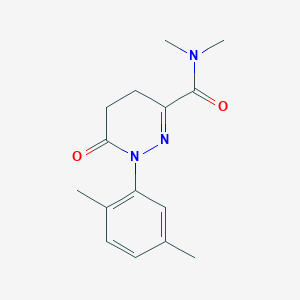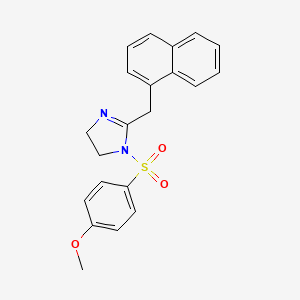
MFCD03618711
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MFCD03618711” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinct characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03618711” involves multiple steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.
Step 2: Purification and isolation of intermediate products.
Step 3: Final reaction to obtain the desired compound, often involving catalysts and specific solvents.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions: “MFCD03618711” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkylating agents.
Major Products: The reactions of “this compound” result in various products, depending on the reaction type and conditions. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications.
科学研究应用
“MFCD03618711” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of “MFCD03618711” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering downstream biological responses. The exact pathways and targets vary depending on the application and context of use.
相似化合物的比较
“MFCD03618711” is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Shares structural similarities but differs in reactivity and applications.
Compound B: Exhibits similar chemical properties but has distinct biological effects.
Compound C: Used in similar industrial processes but with different efficiency and yield.
The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct reactivity and applications compared to its analogs.
属性
IUPAC Name |
ethyl 6-fluoro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-2-26-19(24)16-13-22-17-5-4-14(20)12-15(17)18(16)21-6-3-7-23-8-10-25-11-9-23/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMMHWHWEGDEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7455939.png)
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)




![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)

